2-amino-N-(2,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

描述

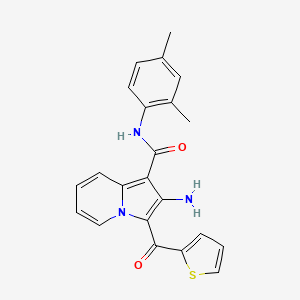

2-Amino-N-(2,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by:

- Core structure: A bicyclic indolizine scaffold substituted at position 1 with a carboxamide group, at position 2 with an amino group, and at position 3 with a thiophene-2-carbonyl moiety.

- Substituents:

- N-(2,4-dimethylphenyl): Aromatic ring with methyl groups at positions 2 and 4, contributing steric bulk and moderate electron-donating effects.

- Thiophene-2-carbonyl: Heteroaromatic acyl group introducing sulfur-based electronic effects and planar geometry.

Molecular Formula: C₃₀H₂₆N₄O₂S (exact mass to be confirmed via experimental analysis).

属性

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13-8-9-15(14(2)12-13)24-22(27)18-16-6-3-4-10-25(16)20(19(18)23)21(26)17-7-5-11-28-17/h3-12H,23H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTCVCNKECIUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-amino-N-(2,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 389.5 g/mol. The structural features include an indolizine core, an amine group, and a thiophene carbonyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H19N3O2S |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 898433-80-2 |

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities including:

- Antitumor Activity : Many indolizine derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : The presence of the thiophene ring has been associated with enhanced antibacterial and antifungal activity.

Antitumor Activity

A study focusing on related indolizine derivatives demonstrated that modifications to the indolizine structure can enhance cytotoxicity against human cancer cell lines. For example, derivatives with electron-withdrawing groups showed improved activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with IC50 values in the micromolar range.

Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry indicated that similar compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers such as TNF-α and IL-6. This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Studies

In vitro assays have shown that related thiophene-containing compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Pharmacological Implications

The biological activities observed suggest that this compound could be a candidate for further drug development. Its potential applications may include:

- Cancer Therapy : As an antitumor agent targeting specific cancer types.

- Anti-inflammatory Drugs : For conditions characterized by chronic inflammation.

- Antimicrobial Agents : Addressing antibiotic resistance issues.

相似化合物的比较

Substituent Variations on the Aromatic Ring

Notes:

Impact of Acyl Groups on Electronic Properties

- Thiophene-2-carbonyl (Target Compound) : The sulfur atom in thiophene enhances electron delocalization and may influence binding to metal ions or hydrophobic pockets .

- 3-Nitrobenzoyl () : The nitro group is strongly electron-withdrawing, which could enhance reactivity in electrophilic substitution but reduce stability under reducing conditions.

Crystallographic and Supramolecular Comparisons

- Crystal Packing : Analogues like N-(2-nitrophenyl)thiophene-2-carboxamide () exhibit weak C–H⋯O/S interactions and planar geometries due to thiophene conjugation. Similar packing behavior is anticipated for the target compound.

- Dihedral Angles : In thiophene-containing amides (), dihedral angles between aromatic rings range from 8.5° to 13.5°, suggesting moderate planarity. The 2,4-dimethylphenyl group in the target compound may introduce slight torsional strain compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。